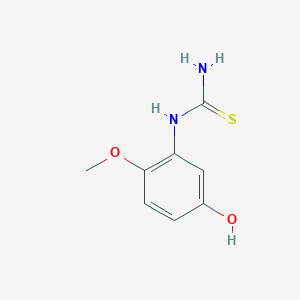

(5-Hydroxy-2-methoxyphenyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

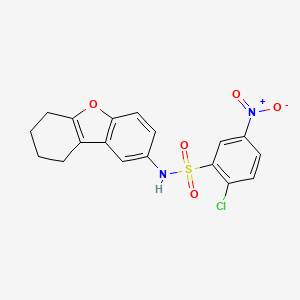

The compound "(5-Hydroxy-2-methoxyphenyl)thiourea" is not directly mentioned in the provided papers. However, the papers do discuss various thiourea derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties. Thioureas are a class of organic compounds with the general formula of R^1R^2N(C=S)NR^3R^4. They are known for their wide range of applications in medicinal chemistry, agriculture, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of thiourea derivatives is often achieved through the reaction of amine groups with isothiocyanates or by the interaction of amines with carbon disulfide in the presence of base. For example, the synthesis of N-(methoxycarbonylthienylmethyl)thioureas involved a sequence of radical bromination, substitution, deprotection, and addition of ammonia . Another synthesis method for a thiourea derivative involved the reaction of 4-methoxycoumarin with thiourea in the presence of sodium ethoxide . These methods highlight the versatility of thiourea synthesis, allowing for the introduction of various functional groups and structural diversity.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by X-ray diffraction studies, which provide detailed information about the crystal system, space group, and unit cell parameters. For instance, a study revealed that a thiourea derivative crystallizes in the monoclinic system with specific unit cell parameters and exhibits a three-dimensional network formed by hydrogen bonds and other intermolecular interactions . Another study determined the absolute configuration of a thiourea intermediate using Mosher’s method .

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions, contributing to the synthesis of complex molecules. For example, a thiourea derivative was used in a cascade synthesis to produce a thiazole compound, demonstrating the utility of thioureas in heterocyclic chemistry . Additionally, thioureas can undergo reactions with cyclic amines and methylation, as shown in the synthesis of 6-(2-Hydroxyphenyl)-2-thiouracils and their derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as π-π stacking interactions, contribute to the stability and solid-state behavior of these compounds . Theoretical calculations, such as density functional theory (DFT), are used to predict the optimized geometry and reactivity parameters of thiourea derivatives, which can indicate potential applications in materials science, such as nonlinear optical (NLO) materials .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

Thiourea derivatives have been investigated for their anti-inflammatory properties through molecular docking studies, demonstrating potential as candidate drugs for various diseases. The structural modification of thiourea compounds has shown to influence their interaction with enzymes such as COX-1, COX-2, and 5-LOX, suggesting their application in rational drug design (Nikolic et al., 2022). Furthermore, the coordination of thiourea derivatives with metals like Cu, Ag, and Au has been explored for biological and medicinal applications, highlighting their versatility in pharmaceutical chemistry (Khan et al., 2020).

Environmental and Material Sciences

In material science, the chemical synthesis of metal sulfides from thiourea and metal ions in alkaline solutions has been studied to understand the reaction mechanisms involved (García‐Valenzuela, 2017). This knowledge contributes to the development of materials with specific properties. Additionally, thioureas have been recognized for their potential in leaching processes, especially in gold extraction from mineral resources, offering an alternative to more toxic substances like cyanide (Li & Miller, 2006).

Analytical Chemistry

The role of thiourea derivatives as chemosensors for detecting environmental pollutants and various ions in biological systems has been a subject of extensive research. These studies emphasize the importance of thiourea-based sensors in environmental monitoring and analytical chemistry, showcasing their sensitivity and selectivity towards specific analytes (Al-Saidi & Khan, 2022).

Zukünftige Richtungen

The future directions for research on (5-Hydroxy-2-methoxyphenyl)thiourea and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities . These compounds have potential applications in medicinal chemistry due to their diverse biological activities .

Wirkmechanismus

Target of Action

It is known that molecules containing a thiazole ring, which is similar to thiourea, may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Mode of Action

It’s known that the thiazole ring, a structural relative, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that (5-Hydroxy-2-methoxyphenyl)thiourea could interact with its targets in a similar manner.

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . This suggests that (5-Hydroxy-2-methoxyphenyl)thiourea could have a broad impact on various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 19825 , which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

It’s known that molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . This suggests that (5-Hydroxy-2-methoxyphenyl)thiourea could have a wide range of molecular and cellular effects.

Action Environment

It’s known that the synthesis of thiazolidine derivatives, which are structurally similar to thiourea, can be influenced by various agents to improve their selectivity, purity, product yield, and pharmacokinetic activity . This suggests that environmental factors could similarly influence the action of (5-Hydroxy-2-methoxyphenyl)thiourea.

Eigenschaften

IUPAC Name |

(5-hydroxy-2-methoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-12-7-3-2-5(11)4-6(7)10-8(9)13/h2-4,11H,1H3,(H3,9,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKHXNJQBOTXMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Hydroxy-2-methoxyphenyl)thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2507873.png)

![2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2507874.png)

![4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2507876.png)

![8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/no-structure.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2507880.png)

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2507883.png)

![N-(4-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2507886.png)